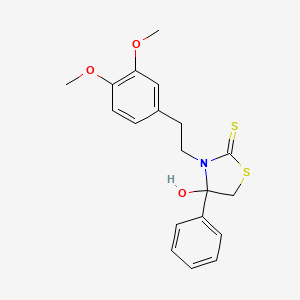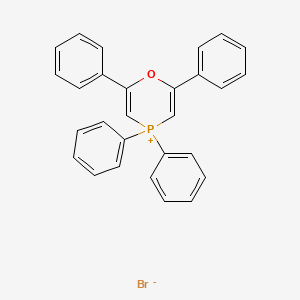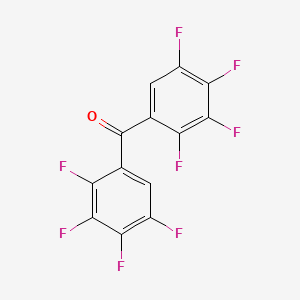
Bis(2,3,4,5-tetrafluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3,4,5-tetrafluorophenyl)methanone: is an organic compound with the molecular formula C13H4F8O It is characterized by the presence of two tetrafluorophenyl groups attached to a central carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4,5-tetrafluorophenyl)methanone typically involves the reaction of perfluorobenzocyclobutene with isomeric tetrafluorobenzenes in the presence of antimony pentafluoride (SbF5) as a catalyst. The reaction is carried out at elevated temperatures, followed by hydrolysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3,4,5-tetrafluorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bis(2,3,4,5-tetrafluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of bis(2,3,4,5-tetrafluorophenyl)methanone involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound valuable for research in medicinal chemistry and biochemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4,6-trifluorophenyl)methanone
- Bis(3,4,5,6-tetrafluorophenyl)methanone
- Bis(2,3,5,6-tetrafluorophenyl)methanone
Uniqueness
Bis(2,3,4,5-tetrafluorophenyl)methanone is unique due to the specific arrangement of fluorine atoms on the phenyl rings. This arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. The presence of multiple fluorine atoms enhances its stability and resistance to metabolic degradation, making it particularly valuable in pharmaceutical research .
Eigenschaften
CAS-Nummer |
13578-86-4 |
|---|---|
Molekularformel |
C13H2F8O |
Molekulargewicht |
326.14 g/mol |
IUPAC-Name |
bis(2,3,4,5-tetrafluorophenyl)methanone |
InChI |
InChI=1S/C13H2F8O/c14-5-1-3(7(16)11(20)9(5)18)13(22)4-2-6(15)10(19)12(21)8(4)17/h1-2H |
InChI-Schlüssel |
PRYIQXWMHURHFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)C2=CC(=C(C(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


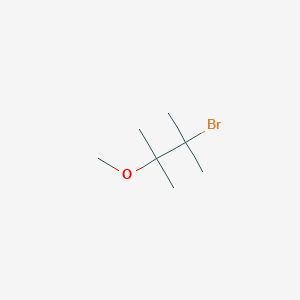
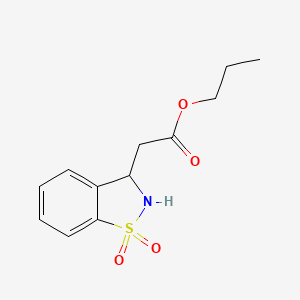
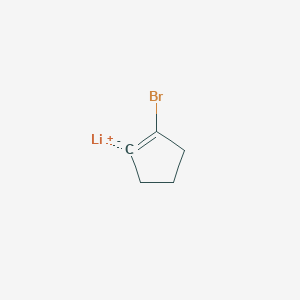

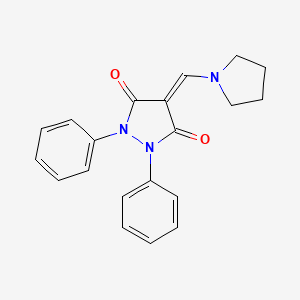
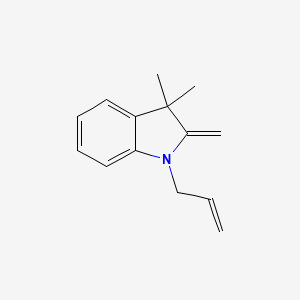
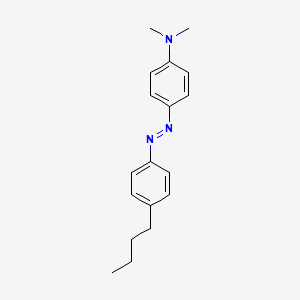

![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
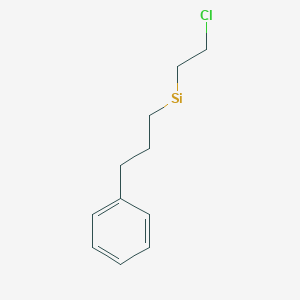
![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
